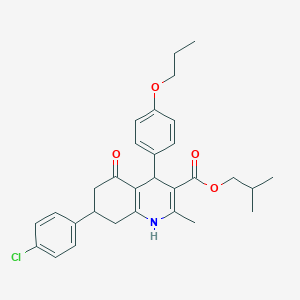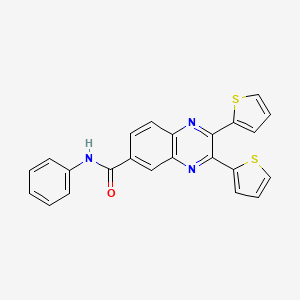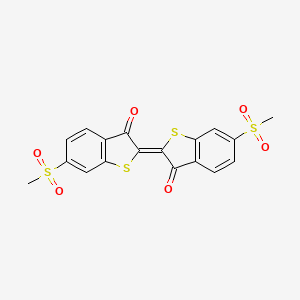![molecular formula C23H26N2O5 B5176439 N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5176439.png)
N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide, commonly known as EPPMP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPMP is a synthetic opioid compound that has a unique chemical structure, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of EPPMP is not fully understood, but it is believed to act on the opioid receptors in the brain and spinal cord. The compound has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. By binding to this receptor, EPPMP can modulate the perception of pain and produce analgesia.
Biochemical and Physiological Effects
EPPMP has been shown to produce a range of biochemical and physiological effects. The compound has been found to reduce the release of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, EPPMP has been shown to increase the release of dopamine in the brain, which is involved in the regulation of reward pathways.
Advantages and Limitations for Lab Experiments
EPPMP has several advantages for use in laboratory experiments. The compound has a unique chemical structure, which makes it a useful tool for studying the opioid receptors and their interactions with other compounds. Additionally, EPPMP has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying the effects of opioids on the brain and spinal cord.
However, there are also limitations to the use of EPPMP in laboratory experiments. The compound is relatively new, and there is still much that is not known about its effects. Additionally, the synthesis of EPPMP can be challenging, and the compound is not widely available.
Future Directions
There are several future directions for research on EPPMP. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of EPPMP and its effects on the brain and spinal cord.
Another area of interest is the potential therapeutic applications of EPPMP. The compound has shown promise as a treatment for pain and inflammation, and further studies are needed to determine its safety and efficacy in humans.
Conclusion
EPPMP is a synthetic opioid compound that has gained significant attention in the field of scientific research. The compound has unique chemical properties and has been shown to have potential therapeutic applications. Further research is needed to fully understand the mechanism of action of EPPMP and its effects on the brain and spinal cord. Additionally, the development of new synthesis methods and the exploration of potential therapeutic applications are promising future directions for research on EPPMP.
Synthesis Methods
The synthesis of EPPMP involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to achieve a high yield of the desired product. The synthesis of EPPMP has been extensively studied, and various methods have been developed to optimize the process.
Scientific Research Applications
EPPMP has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, EPPMP has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory conditions.
properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-21(26)24(15-16-6-10-18(29-3)11-7-16)20-14-22(27)25(23(20)28)17-8-12-19(13-9-17)30-5-2/h6-13,20H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFSOTVYMVXXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)

![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)

![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)


![5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5176427.png)


![3-(4-chlorophenyl)-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5176464.png)
![2-(3,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5176475.png)